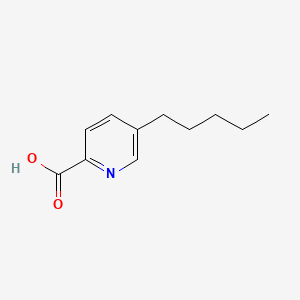
Picolinic acid, 5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentylpyridine-2-carboxylic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pentyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
The synthesis of 5-pentylpyridine-2-carboxylic acid typically involves multiple steps. One common method involves the hydrolysis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester . The process can be summarized as follows:
Stage 1: Dissolve the ethyl ester in methanol and add aqueous sodium hydroxide. Stir the reaction mixture at room temperature for 2.5 to 3 hours.
Stage 2: Concentrate the reaction mixture under reduced pressure and add ethyl acetate. Extract the product with sodium hydroxide.
Stage 3: Acidify the combined aqueous layers to pH 5 using hydrochloric acid.
Analyse Chemischer Reaktionen
5-Pentylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Oxidation and Reduction:
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and hydrochloric acid for acidification. The major product formed from these reactions is 5-pentylpyridine-2-carboxylic acid itself .
Wissenschaftliche Forschungsanwendungen
5-Pentylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-pentylpyridine-2-carboxylic acid is not fully understood. it is known that pyridine derivatives can interact with various molecular targets and pathways. For example, some pyridine carboxamide-based compounds have been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The specific molecular targets and pathways involved in the action of 5-pentylpyridine-2-carboxylic acid require further investigation.
Vergleich Mit ähnlichen Verbindungen
5-Pentylpyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
Pyridine-2-carboxylic acid: Lacks the pentyl group, making it less hydrophobic.
5-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a pentyl group, resulting in different chemical properties.
5-Butylpyridine-2-carboxylic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
24472-57-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
5-pentylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
BOHRWPVFCVAKKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)





![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)

![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
